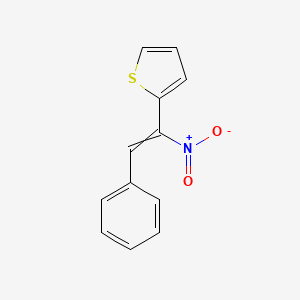
N-(1-Hydroxy-3-methylbutyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Hydroxy-3-methylbutyl)urea is a compound that belongs to the class of N-substituted ureas. These compounds are characterized by the presence of a urea group (NH2-CO-NH2) substituted with various functional groups. This compound is particularly interesting due to its unique structure, which includes a hydroxy group and a methyl group attached to a butyl chain.
準備方法
Synthetic Routes and Reaction Conditions
N-(1-Hydroxy-3-methylbutyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, producing high yields with high chemical purity. The reaction conditions involve stirring the amine and potassium isocyanate in water at room temperature for several hours .
Industrial Production Methods
Industrial production of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . These reactions can be carried out on a large scale, and the desired isocyanate or carbamoyl chloride can be generated by reacting the corresponding amine with phosgene . this method is not environmentally friendly due to the use of phosgene, a toxic and hazardous chemical .
化学反応の分析
Types of Reactions
N-(1-Hydroxy-3-methylbutyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The urea group can be reduced to form amines.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: The major product is a carbonyl compound.
Reduction: The major products are primary or secondary amines.
Substitution: The major products depend on the substituent introduced, such as alkyl or aryl groups.
科学的研究の応用
N-(1-Hydroxy-3-methylbutyl)urea has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
作用機序
The precise mechanism of action of N-(1-Hydroxy-3-methylbutyl)urea is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- N-(1-Hydroxy-2-methylpropyl)urea
- N-(1-Hydroxy-4-methylpentyl)urea
- N-(1-Hydroxy-3-ethylbutyl)urea
Uniqueness
N-(1-Hydroxy-3-methylbutyl)urea is unique due to its specific structure, which includes a hydroxy group and a methyl group attached to a butyl chain. This unique structure may confer distinct chemical and biological properties compared to other similar compounds .
特性
CAS番号 |
64280-40-6 |
|---|---|
分子式 |
C6H14N2O2 |
分子量 |
146.19 g/mol |
IUPAC名 |
(1-hydroxy-3-methylbutyl)urea |
InChI |
InChI=1S/C6H14N2O2/c1-4(2)3-5(9)8-6(7)10/h4-5,9H,3H2,1-2H3,(H3,7,8,10) |
InChIキー |
ZJYVXVZIGLGTSU-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(NC(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(2H-1,3-Benzodioxol-5-yl)(chloro)methylidene]oxolane-2,3,5-trione](/img/structure/B14504735.png)



![Ethyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate](/img/structure/B14504758.png)

![Propanamide, 3-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-N-ethyl-](/img/structure/B14504762.png)




